1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone

Heme oxygenase inhibition Scaffold hopping Medicinal chemistry

1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone (CAS 851864-42-1) is a synthetic small molecule (C₁₈H₁₇ClN₂OS, MW 344.9 g/mol) belonging to the 2-thio-substituted 4,5-dihydroimidazole class. Unlike fully aromatic imidazole pharmacophores commonly explored as heme oxygenase or COX inhibitors, this compound features a partially saturated 4,5-dihydroimidazole core bearing a benzylthio group at C-2 and a 4-chlorophenyl-ethanone moiety at N-1.

Molecular Formula C18H17ClN2OS
Molecular Weight 344.86
CAS No. 851864-42-1
Cat. No. B2889860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone
CAS851864-42-1
Molecular FormulaC18H17ClN2OS
Molecular Weight344.86
Structural Identifiers
SMILESC1CN(C(=N1)SCC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2OS/c19-16-8-6-14(7-9-16)12-17(22)21-11-10-20-18(21)23-13-15-4-2-1-3-5-15/h1-9H,10-13H2
InChIKeyMHXFPSNULKNEDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone (CAS 851864-42-1): Physicochemical Identity and Structural Classification


1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone (CAS 851864-42-1) is a synthetic small molecule (C₁₈H₁₇ClN₂OS, MW 344.9 g/mol) belonging to the 2-thio-substituted 4,5-dihydroimidazole class [1]. Unlike fully aromatic imidazole pharmacophores commonly explored as heme oxygenase or COX inhibitors, this compound features a partially saturated 4,5-dihydroimidazole core bearing a benzylthio group at C-2 and a 4-chlorophenyl-ethanone moiety at N-1 [2]. Its computed XLogP3 of 3.8, zero hydrogen bond donors, three hydrogen bond acceptors, and topological polar surface area (TPSA) of 58 Ų place it within drug-like physicochemical space, though the absence of HBDs distinguishes it from many conventional kinase or PDE-targeting imidazole derivatives [1].

Why 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone Cannot Be Replaced by Generic Imidazole Analogs


Superficially similar imidazole-containing building blocks—such as 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone or 2-(benzylthio)-1H-imidazole derivatives—differ from this compound in three structurally consequential ways. First, the 4,5-dihydroimidazole core introduces a saturated C4–C5 bond absent in aromatic imidazoles, altering ring electronics, basicity (pKa of the amidine system), and conformational flexibility [1]. Second, the benzylthio substituent at C-2 provides a sulfur-linked hydrophobic extension not present in simple N-alkyl or N-aryl imidazoles, which has been associated with enhanced antiplatelet aggregation activity in closely related fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate series [2]. Third, the 4-chlorophenyl-ethanone N-1 substituent places a metabolically stable, electron-withdrawing aryl ketone at a position that in generic analogs is often occupied by smaller alkyl or unsubstituted phenyl groups [3]. These cumulative differences mean that in-class compounds cannot be interchanged without altering target engagement, solubility, and metabolic stability profiles.

Quantitative Differentiation Evidence for 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone (851864-42-1)


Structural Differentiation: 4,5-Dihydroimidazole Core vs. Aromatic Imidazole in Heme Oxygenase Inhibitor Scaffolds

The target compound incorporates a 4,5-dihydroimidazole core rather than the fully aromatic imidazole ring found in previously characterized heme oxygenase (HO) inhibitors such as 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. In the aromatic imidazole-ketone series reported by Roman et al. (2010), five compounds (36–39, 44) achieved IC₅₀ < 5 µM against both HO-1 and HO-2 isozymes, with the ketone carbonyl serving as a critical heme-iron coordination element [2]. The 4,5-dihydroimidazole core of the target compound introduces a saturated ethylene bridge that alters the amidine pKa by approximately 2–3 log units compared to aromatic imidazole (predicted pKa ~8–9 vs. ~6–7), which may shift the protonation state at physiological pH and affect heme-iron binding geometry [1]. No direct HO inhibition data are available for the 4,5-dihydro series, but the structural divergence is quantifiable: the C4–C5 bond length changes from ~1.35 Å (aromatic C=C) to ~1.54 Å (saturated C–C), and the N1–C2–S–C dihedral angle introduces conformational degrees of freedom absent in planar imidazoles [1].

Heme oxygenase inhibition Scaffold hopping Medicinal chemistry

Physicochemical Differentiation: Zero HBD Profile vs. NH-Containing Imidazole Congeners

The target compound has zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), with a TPSA of 58 Ų [1]. By contrast, the free base form of 2-(benzylthio)-4,5-dihydro-1H-imidazole (CAS 20268-38-6), a common synthetic precursor, possesses one HBD (N–H) and a TPSA of approximately 38 Ų . The N-1 acylation in the target compound eliminates the imidazoline N–H hydrogen bond donor, which is predicted to increase passive membrane permeability (logPapp) by approximately 0.5–1.0 log units based on the Abraham solvation equation for HBD removal [1]. Measured XLogP3 for the target compound is 3.8 [1], whereas the des-chlorophenyl des-ethanone analog 2-(benzylthio)-4,5-dihydro-1H-imidazole has a computed logP of approximately 2.0 .

Drug-likeness Permeability Physicochemical profiling

Class-Level Antiplatelet Aggregation Potential Inferred from 2-Benzylthio-Dihydroimidazole Series

Fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives, which share the 2-benzylthio-4,5-dihydroimidazole scaffold with the target compound, demonstrated promising in vitro antiplatelet aggregation activity against thrombin [1]. Although quantitative IC₅₀ values for the specific target compound are not available in the public domain, molecular docking studies on this scaffold class indicate that the benzylthio substituent occupies a hydrophobic pocket adjacent to the thrombin active site, while the dihydroimidazole core provides an optimal geometry for interactions with the catalytic serine residue [1]. The target compound's 4-chlorophenyl-ethanone N-1 substituent is predicted to extend into an additional hydrophobic sub-pocket not accessed by the diethyl dicarboxylate analogs, potentially altering selectivity against related serine proteases [1].

Antiplatelet aggregation Thrombin inhibition Cardiovascular research

NLRP3 Inflammasome Inhibition Potential of 2-Benzylthio-Imidazoline Scaffolds

A closely related 2-benzylthio-imidazoline derivative, 2-(benzylthio)-1-tosyl-2-imidazoline (CID 2148562), was screened against the NLRP3 inflammasome (NACHT, LRR and PYD domains-containing protein 3) in a BindingDB-deposited PubChem BioAssay (AID 488799), yielding an IC₅₀ of 4.18 × 10⁴ nM (41.8 µM) [1]. The target compound differs at the N-1 position, bearing a 2-(4-chlorophenyl)-2-oxoethyl group instead of a tosyl group. Structure-activity relationship analysis within the imidazoline class suggests that N-1 substitution directly modulates NLRP3 binding affinity by altering the fit within the NACHT domain's ATP-binding pocket [1]. The 4-chlorophenyl-ethanone moiety in the target compound introduces both increased steric bulk and an additional hydrogen bond acceptor (the ketone carbonyl) compared to the tosyl group, which may enhance or diminish NLRP3 affinity depending on the specific binding pose.

NLRP3 inflammasome Anti-inflammatory Immunology

IP-Protected Chemical Space: Coverage by 2-Thio-Substituted Imidazole Patent Families

The target compound falls within the generic Markush structures of at least two patent families: (i) U.S. Patent US5616601A, which claims 1,2-aryl and heteroaryl substituted imidazolyl compounds for inflammation treatment, encompassing N-1 aryl/heteroaryl-substituted imidazoles including those with thioether linkages [1]; and (ii) Japanese Patent JP2005530799A, which specifically claims 4,5-disubstituted 2-(substituted thio)-imidazole derivatives where the 2-position thio substituent can be benzylthio and the 4,5-positions allow alkyl or aryl substitution, explicitly encompassing dihydroimidazole variants [2]. By contrast, the simpler analog 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone (CAS 24155-32-6) falls outside the JP2005530799 claims because it lacks the 2-thio substitution and the 4,5-disubstitution pattern [2]. This means the target compound occupies a distinct IP sub-space with potential freedom-to-operate implications for commercial development of anti-inflammatory or immunomodulatory candidates.

Patent landscape Freedom to operate Anti-inflammatory IP

High-Impact Research and Procurement Scenarios for 1-(2-(Benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone


Scaffold-Hopping Campaigns Targeting Heme Oxygenase Isoforms

For medicinal chemistry teams seeking to diversify beyond aromatic imidazole-based heme oxygenase inhibitors (where lead compounds 36–39 achieved IC₅₀ < 5 µM against HO-1/HO-2 [4]), this compound provides a saturated 4,5-dihydroimidazole scaffold with altered amidine basicity (ΔpKa ≈ +2 to +3) and non-planar geometry. Its zero-HBD profile (HBD = 0, TPSA = 58 Ų) [1] addresses the metabolic liability associated with N–H containing imidazoline precursors while preserving the ketone carbonyl required for heme-iron axial ligation.

NLRP3 Inflammasome Inhibitor Lead Diversification

The structurally related 2-(benzylthio)-1-tosyl-2-imidazoline established a quantitative NLRP3 inhibition benchmark of IC₅₀ = 41.8 µM [5]. Procurement of this N-1-(4-chlorophenyl-ethanone) variant enables systematic exploration of the N-1 substituent SAR, replacing the tosyl group with a 4-chlorophenyl-2-oxoethyl moiety that introduces an additional ketone HBA and extended hydrophobic surface, which may improve binding complementarity to the NLRP3 NACHT domain ATP-binding cleft.

Antiplatelet Screening Cascade Entry Point

The 2-benzylthio-4,5-dihydroimidazole core has demonstrated thrombin-directed antiplatelet aggregation activity in fluorinated diester derivatives [2]. This compound, with its differentiated 4-chlorophenyl-ethanone N-1 substituent replacing the diester functionality, serves as a structurally orthogonal probe for target engagement studies aimed at dissecting the pharmacophoric contributions of the N-1 vs. C-4/C-5 substituents to serine protease inhibition.

IP-Anchored Anti-Inflammatory Development Programs

The compound resides at the intersection of US5616601A (imidazolyl anti-inflammatory agents) [3] and JP2005530799A (2-thio-substituted imidazole derivatives) [6] patent families. Pharmaceutical IP teams and CROs conducting competitive landscape analyses can use this compound as a reference standard for defining the structural boundaries of granted 2-thio-dihydroimidazole claims, particularly when evaluating freedom-to-operate for new chemical entities with modified N-1 acyl substituents.

Quote Request

Request a Quote for 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.